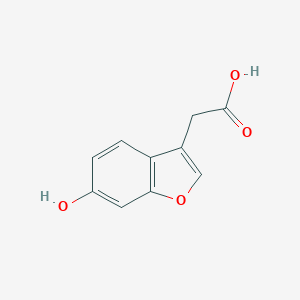
2-(6-hydroxybenzofuran-3-yl)acetic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid and its derivatives involves multi-step chemical processes. For instance, the compound 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was synthesized from 3,5-dihydroxybenzoate through a direct thermal one-pot cyclization with propargyl bromide, followed by base-catalyzed hydrolysis. This process elucidates the compound's molecular structure using techniques like NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction (Mori et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(6-Hydroxybenzofuran-3-yl)acetic Acid is elucidated through advanced analytical methods. The study conducted by Mori et al. (2020) demonstrated the use of mono- and bidimensional NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction to determine the structure of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, highlighting the compound’s structural features and confirming the synthesis pathway.
Chemical Reactions and Properties
Various chemical reactions are used to synthesize derivatives of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid, showcasing the compound's versatility. The novel heterocyclic compounds synthesized from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride, for example, include the formation of polycyclic heteroaromatic compounds with different reaction strategies, indicating the compound’s reactivity and potential for creating diverse chemical structures (Patankar et al., 2008).
Physical Properties Analysis
The physical properties of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid derivatives are crucial for understanding their behavior and applications. While specific studies focusing on the physical properties of this exact compound were not found, related research emphasizes the importance of such analysis in determining solubility, melting points, and other physical characteristics that affect their use in further chemical syntheses and applications.
Chemical Properties Analysis
The chemical properties of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid derivatives, including reactivity, stability, and functional group transformations, play a significant role in their application in organic synthesis. For example, the facile synthesis of related compounds through electrochemical and other novel synthetic methods demonstrates the chemical versatility and potential transformations of benzofuran derivatives, highlighting their utility in synthesizing complex organic molecules (Senboku et al., 2011).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field : Chemical Synthesis
- Application Summary : This compound can be used as a reactant in the synthesis of dihydrobenzofuran . Specifically, it can be used in the synthesis of (6-{[4’‘-(2-ethoxyethoxy)-2’‘,6’'-dimethylbiphenyl-3-yl]methoxy}-2,3-dihydro-1-benzofuran-3-yl)acetic acid, which is a potent and orally available GPR40/FFA1 agonist .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMXZWJZCWCPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366559 | |
| Record name | 2-(6-hydroxybenzofuran-3-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-hydroxybenzofuran-3-yl)acetic Acid | |
CAS RN |
69716-04-7 | |
| Record name | 2-(6-hydroxybenzofuran-3-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

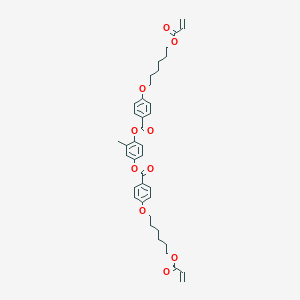
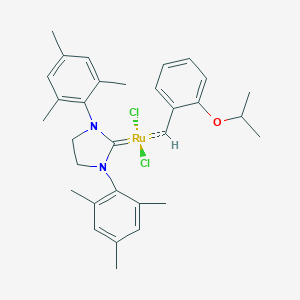
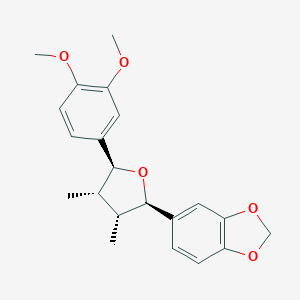
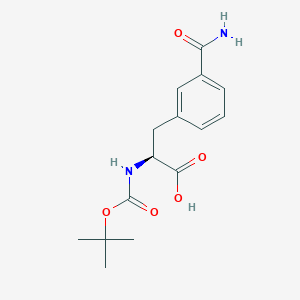
acetic acid](/img/structure/B51367.png)
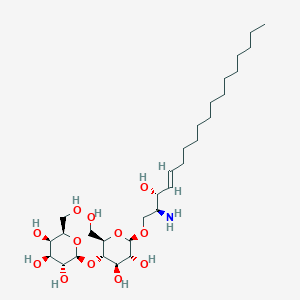
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
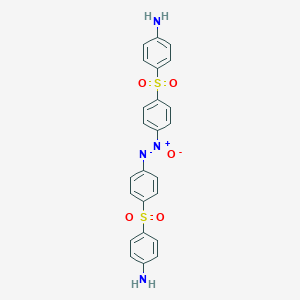
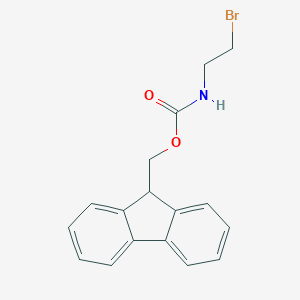
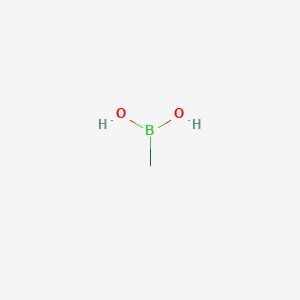
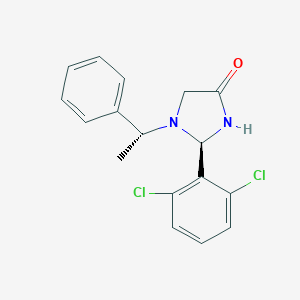
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
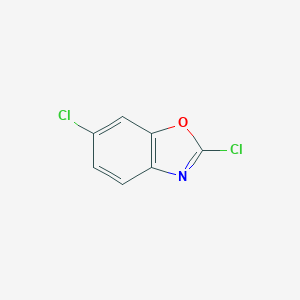
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)